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L-ALLO-ISOLEUCINE (13C6)

LC-MS/MS method development amino acid analysis isobaric separation

Quantifying L-alloisoleucine is challenged by isobaric interference from L-isoleucine and L-leucine, which share identical MS/MS transitions. This 13C6-labeled analog resolves that: • Provides a +6 Da mass shift, ensuring baseline MS separation from the endogenous analyte without altering chromatographic retention or ionization efficiency. • Eliminates matrix-effect errors, enabling accurate quantification at the 5 μmol/L diagnostic cutoff for MSUD. • Supplied at 98% chemical purity with 97-99 atom% 13C enrichment, suitable for LC-MS/MS method development and metabolic flux studies.

Molecular Formula
Molecular Weight 137.13
Cat. No. B1580320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALLO-ISOLEUCINE (13C6)
Molecular Weight137.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-ALLO-ISOLEUCINE (13C6): Stable Isotope-Labeled Branched-Chain Amino Acid Internal Standard for Quantitative LC-MS/MS


L-ALLO-ISOLEUCINE (13C6) is a stable isotope-labeled analog of L-alloisoleucine, a non-proteinogenic branched-chain amino acid diastereomer of L-isoleucine . The compound features six carbon-13 atoms replacing all carbon positions, yielding a molecular weight of 137.13 g/mol with a +6 Da mass shift relative to the unlabeled form . Commercial preparations achieve chemical purity of 98% and isotopic enrichment of 97–99 atom % 13C . This labeling configuration is specifically designed for use as an internal standard in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, where the isotopic mass shift ensures complete baseline separation from endogenous L-alloisoleucine in the mass spectrometer without altering chromatographic retention behavior or ionization efficiency .

Why L-ALLO-ISOLEUCINE (13C6) Cannot Be Replaced by Unlabeled L-Alloisoleucine or Alternative Isotopic Labels in Quantitative MS


Generic substitution fails for three analytically critical reasons. First, L-alloisoleucine shares virtually identical MS/MS fragmentation patterns with its isobaric isomers L-isoleucine and L-leucine, meaning they produce the same precursor-to-product ion transitions (m/z 132.2 → 86.4) and cannot be distinguished by mass spectrometry alone—chromatographic separation is mandatory . Second, unlabeled L-alloisoleucine cannot function as an internal standard because it is chemically indistinguishable from the endogenous analyte, preventing correction for matrix effects, extraction recovery losses, and ion suppression . Third, alternative isotopic labels (e.g., deuterium-only labeling) may introduce chromatographic isotope effects that alter retention time relative to the unlabeled analyte, whereas uniform 13C6 labeling preserves co-elution behavior essential for accurate quantification via stable isotope dilution [1].

Quantitative Differentiation Evidence: L-ALLO-ISOLEUCINE (13C6) Performance Validation Against Comparators


Chromatographic Separation Mandate: Isobaric Isomers Co-Elute Without Optimized LC Conditions

L-alloisoleucine cannot be quantified independently from L-isoleucine and L-leucine in MS-only workflows. All three isobaric isomers (molecular weight 131.17 g/mol) share virtually identical MS/MS fragmentation patterns and produce overlapping MRM transitions. Consequently, chromatographic separation is a prerequisite for individual quantification . Methods optimized for mixed-mode chromatography achieve baseline resolution of leucine, isoleucine, and allo-isoleucine with analytical runtimes under 15 minutes [1].

LC-MS/MS method development amino acid analysis isobaric separation

Diagnostic Specificity Validation: L-Alloisoleucine Cutoff Value Established at 5 μmol/L for MSUD

L-alloisoleucine is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), a condition affecting approximately 1 in 100,000–300,000 births [1]. Clinical validation demonstrates that plasma L-alloisoleucine concentrations above 5 μmol/L constitute the most specific and most sensitive diagnostic marker for all forms of MSUD [2]. In untargeted metabolomics studies of MSUD newborns, L-alloisoleucine was identified among 210 altered endogenous metabolites and showed significant upregulation compared to healthy controls [3].

Maple Syrup Urine Disease newborn screening diagnostic biomarker validation

CID Fragmentation Distinguishability: Structural Isomers Produce Different MS/MS Spectra Under Optimized Collision Energies

Although L-leucine, L-isoleucine, and L-alloisoleucine share the same molecular formula and are isobaric, systematic investigation of their collision-induced dissociation (CID) tandem mass spectra reveals that the three structural isomers can be distinguished by their CID MS/MS spectra under controlled collision energy conditions [1]. Computational modeling rationalizes these fragmentation differences, providing a theoretical basis for distinguishing the isomers when chromatographic separation is incomplete [2].

tandem mass spectrometry collision-induced dissociation isomer differentiation

NMR Stereochemical Assignment: 1H and 13C Chemical Shift Differentiation at α-Stereocenter

Simple 1H and 13C NMR spectrometric analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre [1]. This method has been applied to the estimation of epimerization during metal-free N-arylation and peptide coupling reactions [2].

NMR spectroscopy stereochemical assignment epimerization monitoring

High-Impact Application Scenarios for L-ALLO-ISOLEUCINE (13C6) in Quantitative Bioanalysis and Clinical Diagnostics


Quantitative LC-MS/MS Assay Development for Maple Syrup Urine Disease (MSUD) Newborn Screening

L-ALLO-ISOLEUCINE (13C6) serves as the internal standard of choice for developing and validating LC-MS/MS methods that quantify L-alloisoleucine in plasma and dried blood spots for MSUD diagnosis. The method requires only 20 μL of plasma, avoids derivatization, and uses protein precipitation with methanol containing the 13C6-labeled internal standard [1]. The diagnostic cutoff of 5 μmol/L L-alloisoleucine in plasma, established as the most specific and sensitive marker for all MSUD forms, depends on accurate quantification using this isotopically matched internal standard [2].

Metabolic Flux Analysis of Branched-Chain Amino Acid Interconversion Pathways

In metabolic flux studies investigating the interconversion of L-isoleucine to L-alloisoleucine via keto-enol tautomerization, L-ALLO-ISOLEUCINE (13C6) enables precise tracking of carbon incorporation into downstream metabolites [1]. The uniform 13C6 labeling across all carbon positions allows quantification of carbon and nitrogen incorporation without the chromatographic isotope effects that plague deuterium-labeled analogs [2].

Peptide Epimerization Monitoring During Solid-Phase Peptide Synthesis

During peptide coupling reactions involving isoleucine residues, epimerization at the α-stereocenter can produce L-alloisoleucine-containing diastereomeric impurities. L-ALLO-ISOLEUCINE (13C6) enables accurate quantification of epimerization extent when used as an internal standard in LC-MS/MS analysis of peptide hydrolysates. The distinct NMR chemical shifts at the α-stereocenter of isoleucine versus allo-isoleucine residues [1] provide orthogonal confirmation of stereochemical integrity when combined with MS quantification.

Stable Isotope Dilution Assays for Amino Acid Bioavailability and Protein Digestibility Studies

L-ALLO-ISOLEUCINE (13C6) is employed in dual-isotope tracer techniques to determine true ileal digestibility of amino acids from dietary protein sources. The +6 Da mass shift ensures complete spectral separation from endogenous L-alloisoleucine while maintaining identical chromatographic retention [1]. This application leverages the fact that L-alloisoleucine is not incorporated into proteins, making it an ideal marker for assessing amino acid absorption without confounding effects from endogenous protein turnover.

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